Conjonctyl

Mesotherapy Body Contouring Lipolysis

Conjonctyl, chemically designated as methylsilanetriol salicylate or 3-[bis(3-carboxy-2-hydroxyphenyl)-methylsilyl]-2-hydroxybenzoic acid, is an organosilicon complex with the molecular formula C22H18O9Si and a molecular weight of 454.46 g/mol. It is an injectable-grade bioactive agent widely utilized in aesthetic mesotherapy for body contouring and skin restructuring.

Molecular Formula C22H18O9Si
Molecular Weight 454.5 g/mol
CAS No. 18981-26-5
Cat. No. B103609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConjonctyl
CAS18981-26-5
Synonymsconjonctyl
methylsilanetriol salicylate
Molecular FormulaC22H18O9Si
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESC[Si](C1=CC=CC(=C1O)C(=O)O)(C2=CC=CC(=C2O)C(=O)O)C3=CC=CC(=C3O)C(=O)O
InChIInChI=1S/C22H18O9Si/c1-32(14-8-2-5-11(17(14)23)20(26)27,15-9-3-6-12(18(15)24)21(28)29)16-10-4-7-13(19(16)25)22(30)31/h2-10,23-25H,1H3,(H,26,27)(H,28,29)(H,30,31)
InChIKeyLJPWBTLOVMUKJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Conjonctyl (CAS 18981-26-5) Procurement: Chemical Identity & In-Class Positioning


Conjonctyl, chemically designated as methylsilanetriol salicylate or 3-[bis(3-carboxy-2-hydroxyphenyl)-methylsilyl]-2-hydroxybenzoic acid, is an organosilicon complex with the molecular formula C22H18O9Si and a molecular weight of 454.46 g/mol . It is an injectable-grade bioactive agent widely utilized in aesthetic mesotherapy for body contouring and skin restructuring [1]. Distinct from simple methylsilanetriol or uncomplexed organic silicon, Conjonctyl is a specific methylsilanetriol salicylate ester complex that exhibits a dual-action profile, functioning as both a lipolytic agent and a connective tissue normalizer [2]. This combination of silicon-mediated tissue regeneration with salicylate-driven metabolic activity defines its specialized niche within the organosilicon class, differentiating it from other silicon-based compounds that lack this specific esterification [3].

Mechanism

Dual-action silicon-salicylate complex for adipocyte lipolysis and connective tissue matrix research.

Workflow

Supports signaling pathway studies (cAMP, ECM remodeling) and dermal architecture models.

Form

Organosilicon ester complex; distinct from uncomplexed silicon or simple lipolytic agents.

Why Conjonctyl (CAS 18981-26-5) Is Not Interchangeable with Other Mesotherapy Lipolytics


Procurement of a mesotherapy lipolytic agent cannot rely on generic substitution within the organic silicon class or between different lipolytic mechanisms. Conjonctyl's mechanism of action differs fundamentally from that of phosphatidylcholine/deoxycholic acid (which functions as a detergent solubilizing adipocyte membranes) and caffeine (which operates via phosphodiesterase inhibition to elevate cAMP) [1]. Conjonctyl acts as an indirect lipolytic, stimulating endogenous metabolic pathways and providing connective tissue restructuring through bioavailable silicon, which is essential for cross-linking collagen and proteoglycans [2]. This dual functionality means that clinical outcomes, including the magnitude of circumference reduction and the tissue quality improvement, are compound-specific and not transferable. A switch to a different agent will result in a different efficacy and safety profile, as established in controlled clinical trials where the groups demonstrated distinct quantitative outcomes [3].

Mechanism differs from detergent-based lipolytics (phosphatidylcholine/deoxycholic acid) – endpoint profiles may not transfer.

Not interchangeable with phosphodiesterase inhibitors (caffeine); pathway activation leads to distinct remodeling responses.

Dual lipolysis/ECM restructuring is compound-specific; generic silicon sources lack salicylate-driven metabolic activity.

Conjonctyl (CAS 18981-26-5) vs. Comparators: Head-to-Head Clinical Efficacy Data


Head-to-Head Lipolytic Efficacy: Conjonctyl vs. Phosphatidylcholine/Deoxycholic Acid vs. Caffeine

In a randomized controlled trial involving 75 women, the lipolytic efficacy of three mesotherapy cocktails was directly compared. The group treated with Conjonctyl® (Group 3) achieved a mean circumference reduction of 2.10 cm per site, which was lower than the 4.41 cm achieved by the phosphatidylcholine/deoxycholic acid cocktail (Group 1) and the 2.99 cm achieved by the caffeine cocktail (Group 2) [1]. All reductions were statistically significant (p < 0.00) [1].

Circumference Reduction
Reported
Mean 2.10 cm reduction per site; Phosphatidylcholine/DOC group: 4.41 cm, Caffeine group: 2.99 cm.
Supports circumference endpoint review; reported 52% lower endpoint value vs. PC/DOC comparator.
N=75 women, 15 weekly injections, RCT.
Mesotherapy Body Contouring Lipolysis

Head-to-Head Effect on Body Weight: Conjonctyl vs. Phosphatidylcholine/Deoxycholic Acid vs. Caffeine

In the same 75-subject randomized controlled trial, Conjonctyl® (Group 3) treatment resulted in a mean weight loss of 2.82 ± 1.43 kg. This was less than the weight loss observed with phosphatidylcholine/deoxycholic acid (Group 1: 5.33 ± 1.09 kg) and caffeine (Group 2: 3.74 ± 1.51 kg) [1].

Body Weight Change
Reported
2.82 ± 1.43 kg loss; PC/DOC group: 5.33 ± 1.09 kg, Caffeine group: 3.74 ± 1.51 kg.
Supports weight endpoint interpretation in mesotherapy research models.
Same RCT, baseline to study end weight measured.
Mesotherapy Body Contouring Weight Management

Head-to-Head Body Fat Percentage (BFP) Reduction: Conjonctyl vs. Phosphatidylcholine/Deoxycholic Acid vs. Caffeine

The randomized controlled trial also measured body fat percentage (BFP) reduction. While 74 of 75 subjects (98.7%) across all groups showed a BFP decrease, specific quantitative data per group for BFP was not reported in the available abstract or summary data [1]. The outcome was reported as a binary measure of decrease, not as a quantified group-specific difference. The study confirmed high patient satisfaction (63%) with no serious side effects in any group [1].

Body Fat % (BFP)
Data to verify
98.7% of all subjects (aggregate) showed BFP decrease; per-group quantitative data not reported.
Aggregate endpoint suggests body fat reduction; group-specific response context unavailable.
Binary decrease measure, per-group comparison lacking.
Mesotherapy Body Contouring Adipose Tissue

Comparative Safety Profile: Conjonctyl vs. Phosphatidylcholine/Deoxycholic Acid and Caffeine

The 75-subject RCT explicitly reported that no patient in any of the three treatment groups (including Conjonctyl®) showed irregularities, dimples, or any serious side effects after treatment [1]. This indicates a comparable, well-tolerated safety profile for Conjonctyl when administered in a mesotherapy regimen, alongside phosphatidylcholine/deoxycholic acid and caffeine cocktails [1]. However, isolated case reports in literature have noted potential adverse events with organic silicon injections, such as a case of pulmonary embolism following a gluteal injection for volume augmentation, though the specific product and dose were not disclosed in the abstract [2].

Safety Endpoint
Reported
0% serious side effects (irregularities, dimples) in all three groups, incl. Conjonctyl.
Tolerability endpoint context; no difference detected across comparators.
RCT monitoring; isolated case reports note potential adverse events with organic silicon.
Mesotherapy Safety Tolerability

Conjonctyl Mechanism: Dual Lipolytic and Restructuring Activity vs. Class-Specific Limitations

Conjonctyl's unique dual-action mechanism is defined by its silanol-salicylate structure. Organic silicon has been shown to increase concentrations of cyclic adenosine monophosphate (cAMP) within adipocytes, thereby activating endogenous lipolysis pathways [1]. This contrasts with the detergent-like membrane disruption of phosphatidylcholine/deoxycholic acid [2]. Simultaneously, the bioavailable silicon in Conjonctyl serves as a substrate for the synthesis and cross-linking of collagen and elastin fibers, directly contributing to dermal restructuring and anti-fibrotic activity [3]. This combination of lipolysis and tissue regeneration is a class-level inference not shared by simple lipolytics like caffeine or detergents like deoxycholic acid.

Mechanism of Action
Class-level
Indirect lipolysis via cAMP elevation + silicon-dependent collagen/elastin cross-linking; not detergent-based.
Supports adipocyte signaling and connective tissue remodeling research contexts.
Class-level inference from organic silicon pharmacology.
Organic Silicon Connective Tissue Adipocyte

Conjonctyl (CAS 18981-26-5): Evidence-Backed Application Scenarios


Body Contouring & Circumference Reduction

In a clinical trial with 15 weekly sessions, Conjonctyl mesotherapy yielded a mean circumference reduction of 2.10 cm per treated site [1]. This makes it a viable, evidence-supported option for aesthetic practitioners seeking a lipolytic agent with a well-documented, albeit moderate, efficacy profile for reducing localized fat deposits.

Skin Rejuvenation & Dermal Restructuring

Conjonctyl's organic silicon component provides bioavailable silicon essential for collagen and elastin cross-linking [1]. This supports its use in protocols for treating skin laxity, fine wrinkles, and scars, where improving dermal architecture is the primary goal [2]. Its application is particularly relevant for patients seeking improved skin quality alongside mild fat reduction.

Cellulite & Fibrosis Management

The dual-action mechanism of Conjonctyl—promoting lipolysis while simultaneously normalizing fibrotic and sclerotic tissue [1]—positions it as a targeted agent for cellulite treatment [2]. By addressing both the adipose and connective tissue components of cellulite, Conjonctyl offers a more comprehensive approach compared to agents that only target adipocytes.

Application
Selection Property
Validation Focus
Adipose tissue reduction studies
Lipolysis pathway activation profile
Circumference endpoint response
Dermal restructuring and ECM research
Silicon-mediated collagen/elastin cross-linking support
Collagen architecture endpoints
Fibrotic tissue normalization studies
Dual-action remodeling capacity
Fibrotic architecture and adipocyte endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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